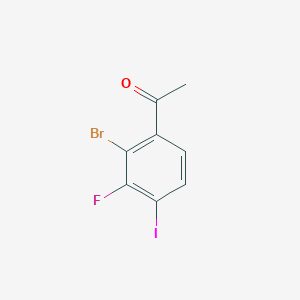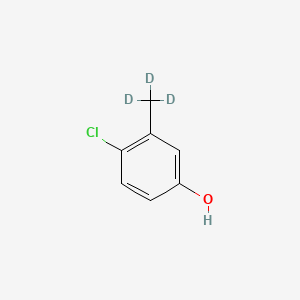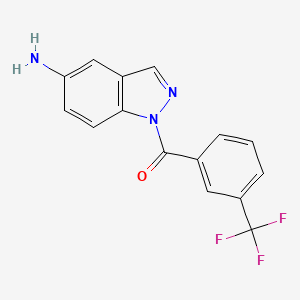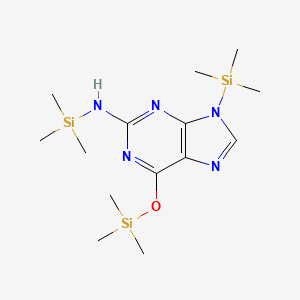![molecular formula C8H15N B13430154 6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
6-Azabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[322]nonane is a bicyclic organic compound with the molecular formula C8H15N It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.2]nonane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of bicyclo[2.2.2]octan-2-ones via Schmidt or Beckmann reactions, followed by subsequent reduction . Another approach involves the reaction of thiocyanate salts of bicyclo[2.2.2]octanones, which are then converted to lactams via a Schmidt reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Azabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Acid chlorides and bromides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Azabicyclo[3.2.2]nonane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.2]nonane and its derivatives involves interaction with specific molecular targets. For instance, its antiprotozoal activity is attributed to the inhibition of key enzymes in the metabolic pathways of protozoa . The exact molecular targets and pathways can vary depending on the specific derivative and the organism being targeted.
Comparison with Similar Compounds
2-Azabicyclo[3.2.2]nonane: Similar in structure but with different substitution patterns and biological activities.
3-Azabicyclo[3.2.2]nonane: Another closely related compound with distinct chemical properties and applications.
Uniqueness: 6-Azabicyclo[3.2.2]nonane is unique due to its specific bicyclic structure incorporating a nitrogen atom, which imparts distinct reactivity and potential for diverse applications. Its derivatives have shown significant promise in medicinal chemistry, particularly as antiprotozoal agents .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H15N/c1-2-7-4-5-8(3-1)9-6-7/h7-9H,1-6H2 |
InChI Key |
DFHZIJDDOAWRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
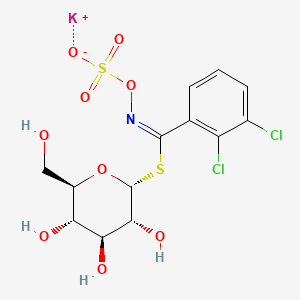
![4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
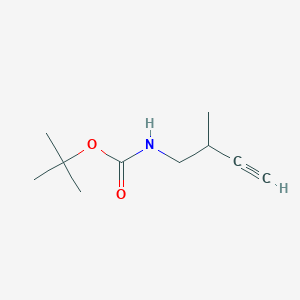
![[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
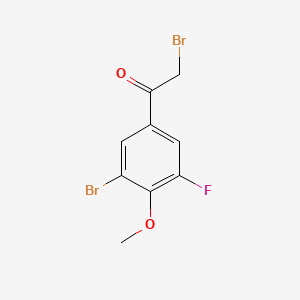
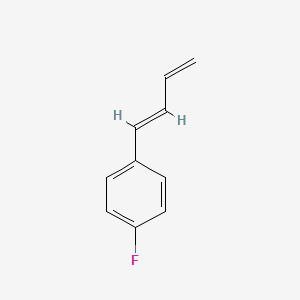
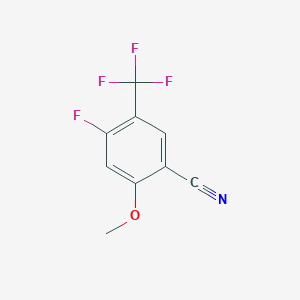
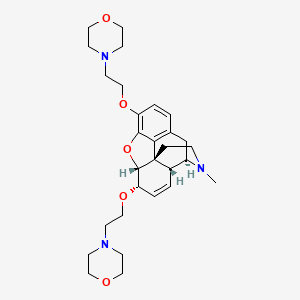
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
